molecular formula C14H17NO2 B13759792 6,7-Dimethoxy-1-(1-propenyl)-3,4-dihydroisoquinoline

6,7-Dimethoxy-1-(1-propenyl)-3,4-dihydroisoquinoline

Cat. No.: B13759792
M. Wt: 231.29 g/mol
InChI Key: OFYJNLHZVWYRCI-SNAWJCMRSA-N
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Description

6,7-Dimethoxy-1-(1-propenyl)-3,4-dihydroisoquinoline is a chemical compound that belongs to the class of isoquinolines. Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline. This compound is characterized by the presence of methoxy groups at the 6 and 7 positions and a propenyl group at the 1 position on the isoquinoline ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-Dimethoxy-1-(1-propenyl)-3,4-dihydroisoquinoline typically involves the following steps:

    Starting Materials: The synthesis begins with the appropriate substituted benzaldehyde and an amine.

    Formation of Isoquinoline Ring: The benzaldehyde undergoes a Pictet-Spengler reaction with the amine to form the isoquinoline ring.

    Introduction of Methoxy Groups: Methoxy groups are introduced at the 6 and 7 positions through methylation reactions.

    Addition of Propenyl Group: The propenyl group is introduced at the 1 position through a Friedel-Crafts alkylation reaction.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

6,7-Dimethoxy-1-(1-propenyl)-3,4-dihydroisoquinoline can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.

    Reduction: Reduction reactions can convert the compound into tetrahydroisoquinoline derivatives.

    Substitution: The methoxy and propenyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and halides can be used for substitution reactions.

Major Products Formed

    Oxidation: Quinoline derivatives.

    Reduction: Tetrahydroisoquinoline derivatives.

    Substitution: Various substituted isoquinoline derivatives depending on the nucleophile used.

Scientific Research Applications

6,7-Dimethoxy-1-(1-propenyl)-3,4-dihydroisoquinoline has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of new materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 6,7-Dimethoxy-1-(1-propenyl)-3,4-dihydroisoquinoline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. Additionally, it may interact with DNA and proteins, affecting cellular processes and potentially leading to anticancer effects.

Comparison with Similar Compounds

Similar Compounds

  • 6,7-Dimethoxy-1-(1-propenyl)-1,2,3,4-tetrahydroisoquinoline
  • 6,7-Dimethoxy-1-(1-propenyl)-isoquinoline
  • 6,7-Dimethoxy-1-(1-propenyl)-quinoline

Uniqueness

6,7-Dimethoxy-1-(1-propenyl)-3,4-dihydroisoquinoline is unique due to its specific substitution pattern and the presence of both methoxy and propenyl groups. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

Molecular Formula

C14H17NO2

Molecular Weight

231.29 g/mol

IUPAC Name

6,7-dimethoxy-1-[(E)-prop-1-enyl]-3,4-dihydroisoquinoline

InChI

InChI=1S/C14H17NO2/c1-4-5-12-11-9-14(17-3)13(16-2)8-10(11)6-7-15-12/h4-5,8-9H,6-7H2,1-3H3/b5-4+

InChI Key

OFYJNLHZVWYRCI-SNAWJCMRSA-N

Isomeric SMILES

C/C=C/C1=NCCC2=CC(=C(C=C21)OC)OC

Canonical SMILES

CC=CC1=NCCC2=CC(=C(C=C21)OC)OC

Origin of Product

United States

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